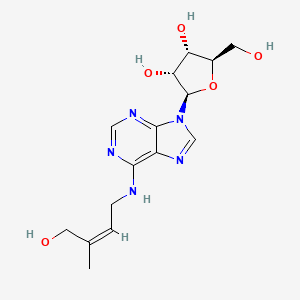

cis-Zeatin riboside

Übersicht

Beschreibung

Cis-Zeatin riboside (cZR) is a secondary metabolite found in plants. It has been shown to have bioactive properties in vitro and can be used as a reference material for HPLC . Cis-Zeatin-type cytokinins (cZs) are a group of cytokinins that have largely been ignored when compared to trans-zeatin (tZ) isomers or other highly active CKs .

Synthesis Analysis

This compound and its derivatives are reported to accumulate under various conditions characterized by limited growth, during particular developmental stages, but also in response to abiotic and biotic stresses . The metabolic routes comprising cZ biosynthesis and degradation have been outlined .Chemical Reactions Analysis

Cis-Zeatin and trans-Zeatin have a different metabolic fate in oat and tobacco . No cis ↔ trans isomerization, which would account for the effects of cis-Zeatin, was observed in tobacco cells and oat leaves .Wissenschaftliche Forschungsanwendungen

Metabolic Role in Maize

Research indicates that cis-Zeatin, including its derivative cis-Zeatin riboside, plays a significant role in maize (Zea mays). The discovery of genes encoding O-glucosyltransferase specific to cis-Zeatin in maize (cisZOG1 and cisZOG2) highlights its importance. These genes are involved in the natural metabolic process of O-glucosylation of cis-Zeatin in maize, suggesting a potential unique function of cis-Zeatin in plant metabolism (Veach, Martin, Mok, Malbeck, Vaňková, & Mok, 2003).

Physiological Impact in Rice

In rice (Oryza sativa), cis-Zeatin (cZ) has been shown to inhibit root elongation and up-regulate cytokinin-inducible genes, similar to the effects of trans-Zeatin (tZ). This finding is significant as it suggests the physiological impact of cZ on rice growth and development. The existence of cZ-O-glucosyltransferases in rice, which preferentially catalyze the O-glucosylation of cZ and cZ-riboside, further supports this role (Kudo, Makita, Kojima, Tokunaga, & Sakakibara, 2012).

Occurrence in Hop Plant and Sweet Potato

This compound has been identified in various plants, including the hop plant (Humulus lupulus L.) and sweet potato (Ipomoea batatas L.). Its presence in these plants suggests a broader distribution and potential significance in plant physiology and development (Watanabe, Yokota, & Takahashi, 1978); (Hashizume, Suye, & Sugiyama, 1982).

Wirkmechanismus

Target of Action

cis-Zeatin riboside (cZR) is a type of cytokinin, a class of plant hormones that regulate various vital processes throughout plant growth and development . The primary targets of cZR are the cytokinin receptors (CK) in plants . These receptors play a crucial role in mediating the effects of cZR on plant growth and development .

Mode of Action

cZR interacts with its targets, the CK receptors, to regulate plant growth and development . It has been shown to inhibit seminal root elongation and up-regulate cytokinin-inducible genes . Its activities are comparable to those of trans-zeatin (tZ), another type of cytokinin .

Biochemical Pathways

cZR is involved in the cytokinin metabolic pathway. It is synthesized from tRNA by the action of tRNA-isopentenyltransferases (tRNA-IPTs), which catalyze the prenylation of adenine 37 on specific tRNAs, leading to the formation of isopentenyl adenine (IP)-containing tRNA .

Pharmacokinetics

The pharmacokinetics of cZR in plants involve its transport and metabolism. Tracer experiments have shown that exogenously supplied cZR is mainly converted into cZR derivatives but scarcely into tZ derivatives . This indicates that isomerizations of cZR derivatives into tZ derivatives are a minor pathway in rice cytokinin metabolism .

Result of Action

The action of cZR results in various molecular and cellular effects. It has been shown to regulate plant development and responses to environmental stress . For example, it has been found to inhibit root growth and leaf development in maize, and condition the development of younger roots and leaves . It also regulates source and sink strength, thus controlling leaf development .

Action Environment

The action, efficacy, and stability of cZR can be influenced by environmental factors. For instance, it has been found that cZR is heavily accumulated under growth-limiting conditions, especially under different plant stress conditions . This suggests that the environment can significantly influence the action of cZR in plants .

Safety and Hazards

Zukünftige Richtungen

Cis-Zeatin riboside and its derivatives play important roles in plant development and responses to environmental stress . Based on the present results, the conceivable function of cis-Zeatin-type CKs as delicate regulators of CK responses in plants under growth-limiting conditions is hypothesized . Experimental approaches using transgenic plants altered in cZ levels are suggested to further uncover their roles in plant growth and environmental interactions and their potential for crop improvement .

Biochemische Analyse

Biochemical Properties

cis-Zeatin riboside participates in numerous biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been found to have a high affinity for cytokinin oxidase/dehydrogenase (CKX), an enzyme involved in cytokinin degradation .

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to be prevalent in developmental stages associated with limited growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It does not undergo cis ↔ trans isomerization, which means its effects are not due to conversion to the more active trans-Zeatin .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that cis-Zeatin and trans-Zeatin have different metabolic fates in oat and tobacco . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as CKX and potentially others

Eigenschaften

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(Z)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O5/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(24)11(23)9(5-22)25-15/h2,6-7,9,11-12,15,21-24H,3-5H2,1H3,(H,16,17,18)/b8-2-/t9-,11-,12-,15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOSWTRUMMSCNCW-BAJUWZQUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)/CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017777 | |

| Record name | Cis-Zeatin Riboside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15896-46-5 | |

| Record name | Cis-Zeatin Riboside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

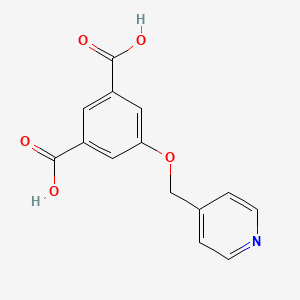

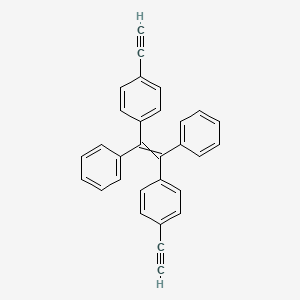

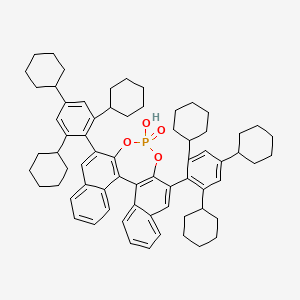

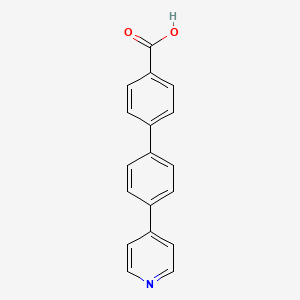

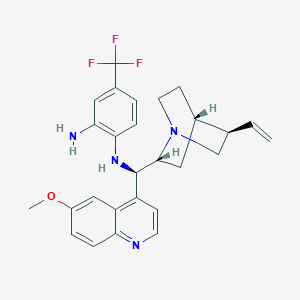

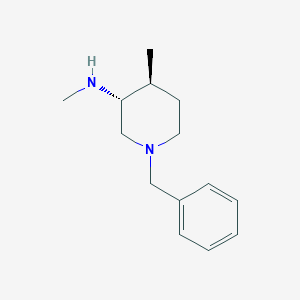

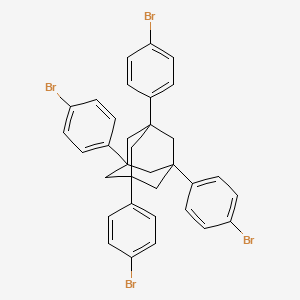

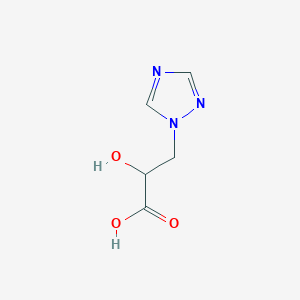

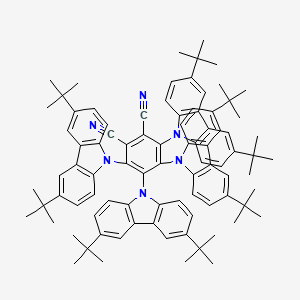

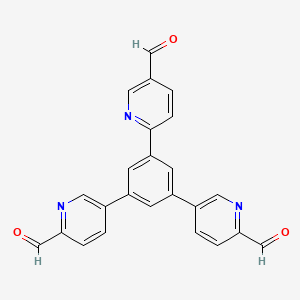

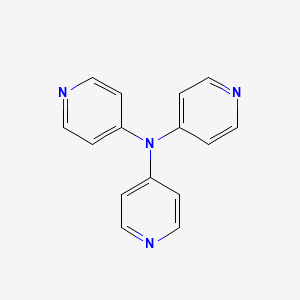

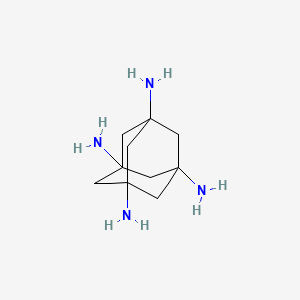

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.